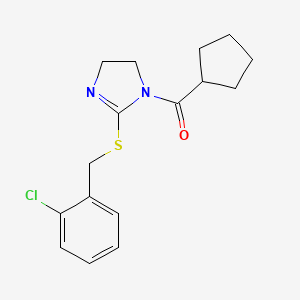

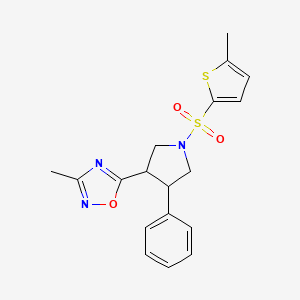

![molecular formula C20H12Cl2N4OS B2494795 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 865614-45-5](/img/structure/B2494795.png)

6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves condensation reactions that combine different heterocyclic fragments to form the fused ring system. Various methods have been reported for synthesizing these compounds, including reactions that utilize phosphorus oxychloride for cyclization and condensation with aromatic acids or isothiocyanates. The synthesis process often employs spectroscopic techniques for characterization, such as IR, NMR, and X-ray crystallography, to confirm the structure of the synthesized compounds (Swamy et al., 2006).

Molecular Structure Analysis

The molecular structure of triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized using X-ray crystallography, revealing details such as the crystalline form, molecular orientation, and intermolecular interactions. These compounds often crystallize in monoclinic space groups, with specific cell parameters indicating the presence of hydrogen bonding and other non-covalent interactions within the crystal lattice. Such detailed structural analysis aids in understanding the compound's stability and reactivity (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Triazolo[3,4-b][1,3,4]thiadiazoles participate in various chemical reactions that modify their structure and, consequently, their chemical properties. These reactions include substitutions at different positions of the heterocyclic ring, enabling the introduction of various functional groups. These modifications significantly impact the compound's biological activity and interaction with biological targets, making them of interest in drug design and development (Purohit et al., 2011).

Physical Properties Analysis

The physical properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the nature of substituents on the heterocyclic ring. Understanding these properties is essential for the compound's formulation and application in various fields (Jilloju et al., 2021).

Chemical Properties Analysis

The chemical properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as reactivity towards nucleophiles and electrophiles, acidity or basicity of the nitrogen atoms in the ring, and the ability to form coordination compounds with metals, are influenced by the electronic distribution within the molecule. These properties are pivotal for the compound's application in catalysis, material science, and as ligands in coordination chemistry (Al-Wahaibi et al., 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, inhibiting its function . This inhibition disrupts the biosynthesis of chorismate, a critical end product in certain biochemical pathways .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to downstream effects .

Result of Action

The compound has been evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents . Additionally, the stability order decreases as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5; the 1,2,3-oxadiazole isomer is found solely as an unstable diazoketone tautomer due to its cyclic structure instability, making 1,3,4 and 1,2,4 isomers more frequent in medicinal chemistry than the other two isomers .

Propriétés

IUPAC Name |

6-[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N4OS/c1-11-14(10-17(27-11)15-9-13(21)7-8-16(15)22)19-25-26-18(23-24-20(26)28-19)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJBRPCEGKRHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

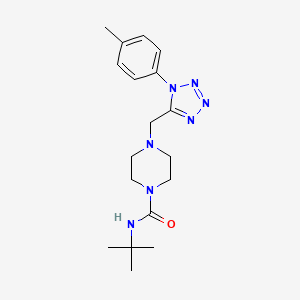

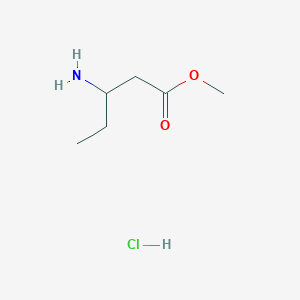

![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)

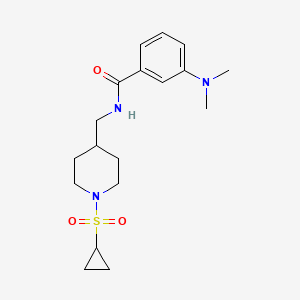

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)

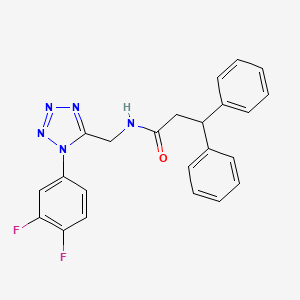

![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)